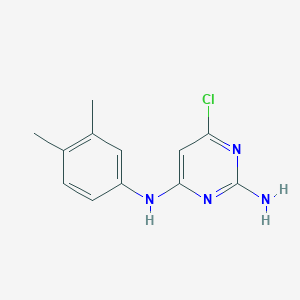

6-chloro-N4-(3,4-dimethylphenyl)-2,4-Pyrimidinediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure analysis of 6-Chloro-N4-(3,4-dimethylphenyl)-2,4-Pyrimidinediamine is not available in the retrieved resources .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-N4-(3,4-dimethylphenyl)-2,4-Pyrimidinediamine are not detailed in the available resources .Applications De Recherche Scientifique

These applications highlight the versatility of 6-chloro-N4-(3,4-dimethylphenyl)pyrimidine-2,4-diamine in diverse scientific contexts. Researchers continue to explore its potential, and further studies will refine our understanding and guide practical applications . If you need more information or additional applications, feel free to ask! 😊

Mécanisme D'action

Target of Action

The primary targets of 6-chloro-N4-(3,4-dimethylphenyl)pyrimidine-2,4-diamine are Cyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that are crucial in regulating the cell cycle, transcription, and neuronal function .

Mode of Action

6-chloro-N4-(3,4-dimethylphenyl)pyrimidine-2,4-diamine directly binds to CDK6 and CDK9 . This binding results in the suppression of their downstream signaling pathways . The compound’s interaction with its targets leads to the inhibition of cell proliferation by blocking cell cycle progression .

Biochemical Pathways

The compound affects the cell cycle progression by inhibiting the activity of CDK6 and CDK9 . These kinases are involved in the regulation of the cell cycle and transcription, respectively . By inhibiting these kinases, the compound disrupts the normal cell cycle progression and transcription processes, leading to the suppression of cell proliferation .

Pharmacokinetics

The compound’s molecular weight of248.71 suggests that it may have favorable absorption and distribution properties

Result of Action

The molecular and cellular effects of 6-chloro-N4-(3,4-dimethylphenyl)pyrimidine-2,4-diamine’s action include the suppression of cell proliferation and the induction of cellular apoptosis . These effects are achieved through the compound’s inhibition of CDK6 and CDK9, which disrupts cell cycle progression and transcription processes .

Action Environment

For instance, some related compounds are recommended to be stored in a dark place at room temperature

Propriétés

IUPAC Name |

6-chloro-4-N-(3,4-dimethylphenyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4/c1-7-3-4-9(5-8(7)2)15-11-6-10(13)16-12(14)17-11/h3-6H,1-2H3,(H3,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOQKRCOTASIDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=CC(=NC(=N2)N)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2522610.png)

![2-Ethyl-5-(pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2522617.png)

![1'-(benzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2522618.png)

![(2Z)-N-[4-(trifluoromethoxy)phenyl]-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide](/img/structure/B2522621.png)

![3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B2522626.png)